methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Description
Methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C18H15ClN4O5S3 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.9893108 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS Number: 1021263-68-2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₇H₁₄ClFN₄O₃S₃
- Molecular Weight : 473.0 g/mol
- Functional Groups : Includes a sulfonamide group, a pyrimidine ring, and a thiophene moiety.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, leading to various physiological effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of similar sulfonamide compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated efficacy against extended-spectrum beta-lactamase-producing strains .
Anticancer Potential
The compound's structural similarity to other known anticancer agents suggests potential activity against tumor cells. Research on related compounds has indicated high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers. Compounds designed to target CAIX have shown promise in inhibiting tumor growth and metastasis .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
- Animal Models : Preliminary studies in animal models have suggested that the compound may reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents.
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound. Key findings include:
Properties
IUPAC Name |
methyl 2-[[2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S3/c1-28-17(25)10-4-2-3-5-11(10)22-14(24)9-29-18-21-8-12(16(20)23-18)31(26,27)15-7-6-13(19)30-15/h2-8H,9H2,1H3,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJFISJUQRSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.